Tert-butyl 2-ethynyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-ethynyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate is a heterocyclic compound that features a thieno[3,2-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-ethynyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate typically involves the following steps:
Formation of the Thieno[3,2-c]pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Esterification: The carboxylic acid group is esterified using tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-ethynyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl group.
Reduction: The ethynyl group can be reduced to form an alkene or alkane.
Substitution: The hydrogen atoms on the thieno[3,2-c]pyridine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: Formation of carbonyl-containing compounds.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Tert-butyl 2-ethynyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of tert-butyl 2-ethynyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate: Similar structure but with a bromo group instead of an ethynyl group.
Tert-butyl 2-ethynyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboxylate: Similar structure but with different hydrogenation states.
Uniqueness
Tert-butyl 2-ethynyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate is unique due to the presence of the ethynyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for the synthesis of novel materials and pharmaceuticals.
Properties
IUPAC Name |
tert-butyl 2-ethynyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S/c1-5-11-8-10-9-15(7-6-12(10)18-11)13(16)17-14(2,3)4/h1,8H,6-7,9H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZJJONZWVLEDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(S2)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.